molecular formula C13H17BrF2N4O2 B10968117 2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide

2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide

Cat. No.: B10968117
M. Wt: 379.20 g/mol
InChI Key: SXKSUAIPRWAYQA-UHFFFAOYSA-N
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Description

2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, a cyclopropyl group, and a difluoromethyl group attached to a pyrazole ring, which is further connected to a morpholinoacetamide moiety.

Properties

Molecular Formula

C13H17BrF2N4O2

Molecular Weight

379.20 g/mol

IUPAC Name

2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]-N-morpholin-4-ylacetamide

InChI

InChI=1S/C13H17BrF2N4O2/c14-10-11(13(15)16)18-20(12(10)8-1-2-8)7-9(21)17-19-3-5-22-6-4-19/h8,13H,1-7H2,(H,17,21)

InChI Key

SXKSUAIPRWAYQA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2CC(=O)NN3CCOCC3)C(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethylation process is a key step, which can be achieved using various reagents and catalysts . The bromination and cyclopropylation steps are also crucial and require specific conditions to ensure the correct substitution on the pyrazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. The presence of both a difluoromethyl group and a morpholinoacetamide moiety makes it particularly versatile for various applications.

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